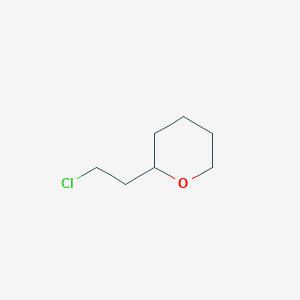

2-(2-Chloroethyl)oxane

Description

Contextualization within Halogenated Ether Chemistry and Cyclic Ether Systems

2-(2-Chloroethyl)oxane is a molecule that contains both a tetrahydropyran (B127337) (oxane) ring and a chloroethyl side chain. This structure places it at the intersection of cyclic ether and halogenated ether chemistry.

Halogenated Ethers: This class of compounds features an ether linkage (R-O-R') where one or more hydrogen atoms on the alkyl or aryl groups have been replaced by halogens. francis-press.com The presence of the chlorine atom in this compound introduces a reactive electrophilic center. The carbon-chlorine bond is susceptible to nucleophilic attack, making the chloroethyl group a functional handle for introducing the oxane moiety into larger molecules through substitution reactions. Halogenated ethers are known for their utility as solvents, synthetic intermediates, and, in more complex forms, as anesthetics and materials precursors. thieme-connect.com The reactivity of the halogen can be tuned by the electronic nature of the rest of the molecule. rsc.org

Cyclic Ether Systems: The oxane, or tetrahydropyran (THP), ring is a saturated six-membered heterocycle containing one oxygen atom. This structural motif is widespread in nature, forming the core of numerous natural products, including carbohydrates and polyether antibiotics. ijprajournal.com The THP ring is generally stable under basic, organometallic, and various redox conditions, making it a popular protecting group for alcohols in multi-step organic synthesis. The development of efficient methods to synthesize substituted tetrahydropyrans, including halogenated versions, is an active area of research, often employing strategies like the Prins cyclization. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com

By combining these two functionalities, this compound emerges as a bifunctional compound. The oxane ring provides a stable, sterically defined scaffold, while the chloroethyl side chain offers a site for chemical modification.

Significance in Advanced Organic Synthesis and Mechanistic Studies

The primary significance of this compound in organic chemistry lies in its role as a versatile synthetic building block. The chloroethyl group serves as a latent electrophile, enabling a variety of nucleophilic substitution reactions. This allows for the covalent attachment of the tetrahydropyran unit to diverse molecular frameworks, a common strategy in the synthesis of complex targets in medicinal chemistry and materials science.

Synthetic Applications:

Alkylation of Nucleophiles: The compound can react with a wide range of nucleophiles, such as amines, alkoxides, thiolates, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is fundamental to building more complex molecular architectures. For instance, related bis(2-chloroethyl)amine (B1207034) compounds are used in the synthesis of cyclophosphorodiamidates. asianpubs.org

Protecting Group Chemistry: While the tetrahydropyranyl (THP) group itself is a well-known protecting group for alcohols, the chloroethoxy derivative 2-(2-chloroethoxy)tetrahydropyran is used as a building block to introduce a protected 2-hydroxyethyl group. chemicalbook.com This highlights the utility of the chloroethyl functionality in conjunction with the oxane ring.

Precursor to Other Functional Groups: The chloride can be displaced to generate other functional groups. For example, reaction with sodium iodide could yield the corresponding 2-(2-iodoethyl)oxane, which is often more reactive in subsequent coupling reactions.

Mechanistic Studies: Compounds like this compound are useful probes for studying reaction mechanisms. The interplay between the ether oxygen and the chloroethyl side chain can influence reaction rates and pathways. Kinetic and mechanistic studies on the polymerization of isobutylene (B52900) have utilized bis(2-chloroethyl) ether as part of the catalyst complex, demonstrating the influence of the chloroethyl group on the Lewis acidity and catalytic activity. rsc.orgacs.orgresearchgate.netrsc.org The presence of the ether oxygen can potentially lead to neighboring group participation in substitution reactions, forming a transient cyclic oxonium ion, which can affect the stereochemical outcome of a reaction.

Historical and Current Research Trajectories of Related Chemical Entities

The study of oxane derivatives is a mature yet continuously evolving field in organic chemistry.

Historical Context: The fundamental chemistry of tetrahydropyrans, particularly their formation and use as protecting groups, was established in the mid-20th century. The synthesis of halogenated ethers via methods like the Williamson ether synthesis has been a cornerstone of organic chemistry for over a century. francis-press.com Research on simple chloroalkyl ethers, such as bis(chloromethyl) ether (BCME), also has a long history, partly driven by the need to understand their high reactivity and toxicity. nih.gov

Current Research Trajectories:

New Synthetic Methods: Researchers continue to develop novel, more efficient, and stereoselective methods for the synthesis of substituted tetrahydropyrans. organic-chemistry.org This includes Lewis acid-catalyzed reactions like the Prins cyclization to create halogenated tetrahydropyrans organic-chemistry.orgthieme-connect.com and ring-opening reactions of other cyclic systems. thieme-connect.com The goal is often to create these valuable structures under milder conditions with greater control over the molecular architecture.

Applications in Medicinal Chemistry: The tetrahydropyran ring is a privileged scaffold in drug discovery. Many modern therapeutic candidates incorporate this motif. Consequently, there is ongoing research into synthesizing novel oxane derivatives as potential drug candidates or key intermediates. For example, 2-(iodomethyl)oxane has been investigated in the context of neurological receptor ligands. biosynth.com

Materials Science: Cyclic ethers are finding new applications in materials science. For example, they are being explored as components of electrolytes for advanced battery systems. Research focuses on tuning the properties of the ether to control polymerization and improve electrochemical stability.

Computational and Mechanistic Studies: Modern computational methods are increasingly applied to study the conformational properties of oxane derivatives and the mechanisms of their reactions. epa.gov These theoretical studies provide deeper insight that guides the design of new synthetic strategies and functional molecules.

The research landscape for compounds like this compound is thus shaped by the broader demand for functionalized heterocyclic building blocks in various areas of chemical science.

Structure

3D Structure

Properties

Molecular Formula |

C7H13ClO |

|---|---|

Molecular Weight |

148.63 g/mol |

IUPAC Name |

2-(2-chloroethyl)oxane |

InChI |

InChI=1S/C7H13ClO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6H2 |

InChI Key |

AYSXRXWFXGZRPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)CCCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Chloroethyl Oxane and Structural Analogues

Alkylation-Based Synthetic Approaches

Alkylation strategies represent a fundamental approach to the synthesis of 2-(2-Chloroethyl)oxane. These methods typically involve the formation of a carbon-carbon bond between an oxane moiety and a chloroethyl group.

Alkylation of Oxane Ring Systems with Chloroethylating Reagents

The direct alkylation of an oxane ring system with a suitable chloroethylating reagent is a primary synthetic consideration. This approach would conceptually involve the generation of a nucleophilic oxane derivative that can react with an electrophilic source of the chloroethyl group. For instance, the deprotonation of a C-H bond adjacent to the oxygen atom in the oxane ring could generate a carbanion, which could then undergo nucleophilic substitution with a reagent like 1-bromo-2-chloroethane. The choice of base and reaction conditions would be critical to favor the desired C-alkylation over potential side reactions.

Exploration of Catalyst Systems and Reaction Condition Optimizations

The efficiency and selectivity of alkylation reactions can be significantly enhanced through the use of appropriate catalyst systems and the optimization of reaction conditions. researchgate.netnih.gov For the synthesis of this compound via alkylation, various catalysts could be explored. For example, organometallic catalysts could facilitate the coupling between an oxanylmetal species and a chloroethyl halide.

The optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for maximizing the yield and purity of the desired product. nih.gov A systematic study of these parameters would be necessary to develop a robust and efficient synthetic protocol.

Table 1: Illustrative Reaction Parameters for Alkylation Approach

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Aprotic solvents to stabilize nucleophiles and prevent side reactions. |

| Temperature | -78 °C to room temperature | Low temperatures to control reactivity and improve selectivity. |

| Catalyst | Copper(I) iodide, Palladium complexes | To facilitate cross-coupling reactions. |

| Base | n-Butyllithium, Lithium diisopropylamide (LDA) | Strong bases to generate the necessary carbanion for alkylation. |

Ring-Opening Strategies Involving Cyclic Precursors

Ring-opening reactions of cyclic ethers, particularly epoxides, provide a powerful and versatile method for the synthesis of functionalized molecules, which could be adapted for the synthesis of this compound. nih.govkhanacademy.org

Utilization of Epoxides and Diverse Cyclic Ethers as Starting Materials

A plausible ring-opening strategy for the synthesis of this compound could involve an oxirane precursor, such as 2-vinyloxirane. The reaction of this epoxide with a chloride source, such as hydrogen chloride or a metal chloride, could lead to the opening of the epoxide ring and the introduction of a chlorine atom and a hydroxyl group. Subsequent chemical transformations would then be required to form the oxane ring.

The use of other cyclic ethers as starting materials could also be envisioned. For example, the ring-opening of a larger cyclic ether followed by functional group manipulation and subsequent ring-closure could provide a pathway to the target molecule.

Stereocontrol and Regioselectivity in Ring-Opening Transformations

The ring-opening of epoxides is often characterized by high degrees of stereocontrol and regioselectivity, which are critical for the synthesis of specific isomers of the target molecule. clockss.orgillinois.edu The regioselectivity of the attack of the chloride nucleophile on an unsymmetrical epoxide precursor would determine the position of the chloro and hydroxyl groups in the resulting product. This selectivity can often be controlled by the choice of catalyst and reaction conditions. clockss.org

For instance, under acidic conditions, the nucleophile typically attacks the more substituted carbon atom, while under basic or neutral conditions, the attack occurs at the less sterically hindered carbon. clockss.org Stereochemically, the ring-opening of an epoxide via an SN2 mechanism results in an inversion of configuration at the carbon atom undergoing attack.

Table 2: Factors Influencing Regioselectivity in Epoxide Ring-Opening

| Factor | Influence on Regioselectivity |

|---|---|

| Catalyst | Lewis acids can favor attack at the more substituted carbon. |

| Solvent | Polar aprotic solvents can favor SN2-type attack at the less hindered carbon. |

| Nucleophile | The nature of the chloride source can influence the reaction mechanism and outcome. |

| Substrate | Steric and electronic properties of the epoxide substrate play a key role. |

Direct Halogenation Protocols

Direct halogenation of an oxane precursor represents another potential synthetic route to this compound. This approach would involve the selective introduction of a chlorine atom onto a pre-existing 2-ethyloxane skeleton. However, controlling the regioselectivity of such a reaction can be challenging due to the potential for reaction at multiple sites on the molecule. Free-radical halogenation, for example, could lead to a mixture of chlorinated products.

More selective methods might involve the use of specific halogenating agents and catalysts that can direct the chlorination to the desired position on the ethyl side chain. The development of such a direct halogenation protocol would require careful investigation to achieve the desired selectivity and avoid over-halogenation or reaction with the oxane ring itself.

Chlorination of Hydroxylated Oxane Derivatives and Precursors

The most direct method for the synthesis of this compound is the chlorination of its corresponding alcohol precursor, 2-(2-hydroxyethyl)oxane. This transformation is a standard nucleophilic substitution where the hydroxyl group is converted into a better leaving group and subsequently displaced by a chloride ion. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Analogous reactions are widely documented for similar structures, such as the synthesis of 2-(2-chloroethoxy)ethanol (B196239) from diethylene glycol. In one approach, diethylene glycol is treated with thionyl chloride to selectively replace one of the hydroxyl groups. google.comgoogle.com To improve selectivity and achieve milder reaction conditions, an alternative method involves reacting diethylene glycol with metaboric anhydride (B1165640) to form an intermediate borate (B1201080) ester. This intermediate is then treated with thionyl chloride, followed by hydrolysis to yield the monochlorinated product, 2-(2-chloroethoxy)ethanol. google.comgoogle.com These methods are directly applicable to the synthesis of this compound from its hydroxylated precursor.

| Reagent | Substrate Example | Product Example | Typical Conditions |

| Thionyl Chloride (SOCl₂) | Diethylene Glycol | 2-(2-Chloroethoxy)ethanol | Reaction temperature of 90-130°C. google.com |

| Metaboric Anhydride / SOCl₂ | Diethylene Glycol | 2-(2-Chloroethoxy)ethanol | Formation of borate ester followed by chlorination at 15-30°C. google.comgoogle.com |

Evaluation of Selectivity in Halogenation Reactions

Selectivity in halogenation reactions is a critical consideration, particularly when multiple potential reaction sites exist within a molecule. In free-radical halogenation of alkanes, the position of halogenation is determined by the stability of the radical intermediate formed during the rate-determining hydrogen abstraction step. The stability of carbon radicals follows the order: tertiary > secondary > primary.

This principle dictates the regioselectivity of the reaction. For instance, in the halogenation of propane, abstraction of a hydrogen from the secondary carbon results in a more stable secondary radical compared to the primary radical formed by abstraction from a terminal carbon. chemistrysteps.com

The choice of halogen also profoundly impacts selectivity. Bromine is significantly more selective than chlorine. masterorganicchemistry.comyoutube.com This is explained by the Hammond postulate; the hydrogen abstraction step for bromination is endothermic, so its transition state resembles the radical products. Consequently, the energy differences between the primary and secondary radicals are more strongly reflected in the transition states, leading to high selectivity for the more stable radical. masterorganicchemistry.com Chlorination, being an exothermic process, has an "early" transition state that resembles the reactants, resulting in lower selectivity. masterorganicchemistry.com

| C-H Bond Type | Relative Reactivity (Chlorination) | Relative Reactivity (Bromination) |

| Primary | 1 | 1 |

| Secondary | 4.5 | 82 |

| Tertiary | 5.1 | 1640 |

Analogous and Derivative Synthetic Pathways

The synthetic principles used for this compound can be extended to a range of analogous structures and derivatives, demonstrating the versatility of the chloroethyl moiety in organic synthesis.

Preparation of 2-Chloroethyl Vinyl Ether via Elimination Routes

2-Chloroethyl vinyl ether is a valuable monomer and synthetic intermediate. Its preparation can be achieved through elimination reactions. One method involves the thermal decomposition of 1,1-di(2-chloroethoxy)ethane in the presence of an acidic catalyst, followed by immediate treatment with a base. google.com Another established route is the dechlorination of a dichloroethyl ether using sodium hydroxide (B78521). guidechem.com It can also be produced via the condensation of chloroethanol and acetaldehyde (B116499). guidechem.com While stable in alkaline solutions, 2-chloroethyl vinyl ether hydrolyzes in the presence of dilute acids to yield acetaldehyde and 2-chloroethanol. nih.gov

Synthesis of 2-(2-Chloroethoxy)ethanol as a Related Intermediate

As a key intermediate, 2-(2-chloroethoxy)ethanol is synthesized from diethylene glycol. The direct reaction with thionyl chloride is a common method. google.com A more controlled process involves the initial reaction of diethylene glycol with metaboric anhydride in a solvent like toluene. This forms an intermediate, tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate, which is then chlorinated with thionyl chloride. The resulting tris-(2-chloroethoxy-1-yl)-ethyl ester is hydrolyzed to afford the final product. google.comgoogle.com This intermediate is used in the synthesis of various compounds, including the antipsychotic drug quetiapine. chemicalbook.com

Construction of N-Phenyl-N'-(2-chloroethyl)urea Derivatives

N-Phenyl-N'-(2-chloroethyl)urea derivatives are a class of compounds synthesized for various research purposes, including as potential antineoplastic agents. nih.govulaval.ca The core synthetic strategy involves the reaction of an appropriately substituted aniline (B41778) with 2-chloroethyl isocyanate. ulaval.ca The reaction is typically carried out in a dry solvent, such as dichloromethane, at room temperature. ulaval.ca This straightforward addition reaction provides a versatile route to a wide array of derivatives, depending on the substituents present on the starting aniline.

| Aniline Derivative | Reagent | Product Class |

| 3-Methoxyaniline | 2-Chloroethyl isocyanate | 1-(2-Chloroethyl)-3-(3-methoxyphenyl)urea ulaval.ca |

| 3-Aminophenol | 2-Chloroethyl isocyanate | N-(3-hydroxyphenyl)-N'-(2-chloroethyl)urea |

| N⁵,N⁵-dimethyl-2,2-diphenyl-1,5-pentanediamine | 2-Chloroethyl isocyanate | N-(2-chloroethyl)-N'-(2,2-diphenyl-5-(dimethylamino)pentyl)urea google.com |

Cyclization Reactions Incorporating Chloroethyl Moieties

The chloroethyl group is a functional handle that can participate in cyclization reactions, typically acting as an electrophile. The carbon atom bonded to the chlorine is susceptible to nucleophilic attack, leading to intramolecular ring formation and the expulsion of the chloride ion.

A notable example is the Lewis-acid-promoted cyclization of 2-(4,5-dihydrooxazol-2-yl)anilines with benzoyl chlorides to form N3-chloroethyl quinazolinones. rsc.org In this reaction, the chloroethyl moiety is incorporated into the final heterocyclic product. rsc.org Such intramolecular alkylations are a powerful tool for constructing cyclic systems, which are prevalent in natural products and pharmaceuticals. mdpi.com The efficiency of these cyclizations depends on factors such as ring size, the nature of the nucleophile, and the reaction conditions employed.

Methodologies for Bis(2-halogenated ethyl)oxane Derivatives

The synthesis of bis(2-halogenated ethyl)oxane derivatives, also known as bis(2-haloethyl) ethers, typically involves the conversion of the hydroxyl groups of diethylene glycol to halogens. The most common derivatives are the bis(2-chloroethyl) and bis(2-bromoethyl) ethers.

The direct reaction of diethylene glycol with thionyl chloride is a well-established method for the preparation of bis(2-chloroethyl) ether. A patented method describes this synthesis by reacting diethylene glycol and thionyl chloride with a molar ratio in the range of 1:2.1 to 1:3. The reaction is conducted under stirring at a temperature of 90–130°C for a duration of 60–150 minutes. Following the reaction, the product is isolated by direct vacuum distillation. This approach is noted for its significantly reduced reaction time and simplified product purification process.

One specific example of this procedure involves adding 294 ml (4.1 mol) of thionyl chloride dropwise to 190 ml (2.0 mol) of diethylene glycol over 30 minutes. The temperature is then increased to 110°C and the reaction proceeds for 100 minutes. The resulting bis(2-chloroethyl) ether is collected as a colorless liquid by distillation under reduced pressure, with a reported yield of 81.7%.

For the synthesis of the bromine analogue, bis(2-bromoethyl) ether, a common approach involves treating diethylene glycol with hydrobromic acid (HBr). While acid-catalyzed nucleophilic chlorination reactions can risk cleaving the ether linkage, the use of HBr is a viable method for producing the bromo-analogue. Another potential route that avoids ether cleavage is the Appel reaction, which can be used for the chlorination of primary alcohols.

The table below summarizes the reaction conditions and yields for the synthesis of bis(2-chloroethyl) ether as described in the literature.

| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Diethylene Glycol | Thionyl Chloride | 1:2.05 | 70-100 | 80 | 76.8 | |

| Diethylene Glycol | Thionyl Chloride | 1:2.05 | 110 | 100 | 81.7 | |

| Diethylene Glycol | Thionyl Chloride | 1:2.03 | 70-110 | 150 | 79.7 |

Other halogenated analogues include bis(2-iodoethyl) ether and bis(2-azidoethyl)ether, which serve as intermediates in various chemical syntheses.

Chemical Reactivity and Mechanistic Investigations of 2 2 Chloroethyl Oxane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the chemical behavior of 2-(2-chloroethyl)oxane, involving the replacement of the chlorine atom by a nucleophile. These transformations can proceed through different mechanisms, largely dependent on the nature of the nucleophile, solvent, and reaction conditions.

The primary carbon atom bearing the chlorine in this compound is a prime target for intermolecular nucleophilic attack. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orglibretexts.org In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion), leading to an inversion of stereochemistry if the carbon were chiral. libretexts.org The reaction occurs in a single, concerted step where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. libretexts.orglibretexts.org

The rate of this reaction is dependent on the concentration of both the substrate, this compound, and the incoming nucleophile. libretexts.org Stronger nucleophiles will generally lead to faster reaction rates. The general scheme for this process can be represented as:

Nu- + Cl-CH2-CH2-Oxane → Nu-CH2-CH2-Oxane + Cl-

Common nucleophiles that can participate in this reaction include hydroxides, alkoxides, cyanides, and amines. For instance, reaction with sodium hydroxide (B78521) would yield 2-(2-hydroxyethyl)oxane.

Table 1: Examples of Intermolecular Nucleophilic Substitution Products of this compound

| Nucleophile (Nu-) | Reagent Example | Product Name |

|---|---|---|

| Hydroxide (OH-) | Sodium Hydroxide (NaOH) | 2-(2-Hydroxyethyl)oxane |

| Cyanide (CN-) | Sodium Cyanide (NaCN) | 2-(2-Cyanoethyl)oxane |

| Azide (N3-) | Sodium Azide (NaN3) | 2-(2-Azidoethyl)oxane |

Note: This table represents predicted products based on established SN2 reaction mechanisms.

It is conceivable that under certain conditions, particularly with Lewis acid catalysis to activate the C-Cl bond, the oxane oxygen could attack the electrophilic carbon of the chloroethyl side chain. This would lead to the formation of a bicyclic oxonium ion intermediate. Subsequent attack by a nucleophile could then lead to a rearranged product or regeneration of the starting material. The feasibility of this pathway would depend on the stability of the resulting bicyclic system and the reaction conditions.

Elimination Reactions: Dehydrohalogenation Pathways

In the presence of a strong base, this compound can undergo elimination reactions, specifically dehydrohalogenation, to form an alkene. This process involves the removal of the chlorine atom and a proton from an adjacent carbon atom.

The most common mechanism for elimination in primary alkyl halides like this compound is the bimolecular elimination (E2) mechanism. libretexts.org This is a concerted process where the base removes a proton from the carbon adjacent to the one bearing the chlorine, and simultaneously the C-Cl bond breaks and a double bond is formed. libretexts.org

B- + H-CH2-CH(Cl)-Oxane → BH + CH2=CH-Oxane + Cl-

The major product of this elimination would be 2-vinyloxane. The success of the E2 reaction is highly dependent on the strength of the base used; strong, sterically hindered bases favor elimination over substitution. masterorganicchemistry.com

The competition between SN2 and E2 reactions is a well-established principle in organic chemistry. The outcome is influenced by several factors:

Nature of the Base/Nucleophile: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination, whereas strong, unhindered nucleophiles (e.g., hydroxide or cyanide) can lead to a mixture of SN2 and E2 products, with SN2 often predominating for primary substrates.

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. This is because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.

Solvent: Polar aprotic solvents can favor SN2 reactions, while less polar solvents may favor E2.

Table 2: Predicted Reaction Outcomes under Varied Conditions

| Condition | Predominant Reaction | Major Product(s) |

|---|---|---|

| NaOH, Ethanol, 25°C | SN2 | 2-(2-Hydroxyethyl)oxane |

| Potassium tert-butoxide, tert-butanol, 70°C | E2 | 2-Vinyloxane |

Note: This table provides a qualitative prediction of reaction outcomes based on general principles of substitution and elimination reactions.

Hydrolytic Degradation and Transformation

Hydrolysis of this compound, the reaction with water, is expected to be a slow process at neutral pH but can be accelerated under acidic or basic conditions. The primary product of hydrolysis would be 2-(2-hydroxyethyl)oxane, formed through a nucleophilic substitution reaction where water or hydroxide ion acts as the nucleophile.

Studies on analogous compounds like bis(2-chloroethyl) ether have shown that biodegradation can occur through sequential dehalogenation reactions, leading to the formation of the corresponding alcohol, 2-(2-chloroethoxy)ethanol (B196239), and subsequently diethylene glycol. nih.gov Similarly, the hydrolysis of 2-chloroethyl ethyl sulfide (B99878) has been studied to understand its transformation in aqueous environments. researchgate.net

Based on these precedents, the hydrolytic degradation of this compound would likely proceed as follows:

Cl-CH2-CH2-Oxane + H2O → HO-CH2-CH2-Oxane + HCl

The rate of this reaction would be influenced by pH and temperature. In environmental contexts, microbial degradation could also play a role in the transformation of this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-Hydroxyethyl)oxane |

| 2-(2-Cyanoethyl)oxane |

| 2-(2-Azidoethyl)oxane |

| 2-(2-Alkylthioethyl)oxane |

| 2-Vinyloxane |

| Bis(2-chloroethyl) ether |

| 2-Chloroethyl ethyl sulfide |

| 2-(2-Chloroethoxy)ethanol |

Cleavage of Ether Linkages and Formation of Chlorinated Alcohols

Ethers are generally characterized by their chemical stability and are unreactive to many reagents. wikipedia.orglibretexts.org However, under strongly acidic conditions, the C-O bond of an ether can be broken. wikipedia.orglibretexts.org The cleavage of the oxane ring in this compound is an acid-catalyzed nucleophilic substitution reaction. wikipedia.orglongdom.org This process is typically initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which transforms the hydroxyl group into a good leaving group (an alcohol). libretexts.orgyoutube.commasterorganicchemistry.com

The subsequent step involves a nucleophilic attack by the conjugate base of the acid (e.g., Br⁻ or I⁻) on one of the adjacent carbon atoms. youtube.commasterorganicchemistry.com Depending on the structure of the ether, this can proceed via an SN1 or SN2 mechanism. wikipedia.orglibretexts.org For a secondary ether like this compound, the reaction likely proceeds via an SN2 pathway. longdom.org The nucleophile attacks the less sterically hindered carbon atom, leading to the opening of the oxane ring. This reaction results in the formation of a halogenated alcohol. Specifically, the cleavage of this compound would yield a chlorinated halo-alcohol.

Table 1: Mechanistic Steps in Acid-Catalyzed Ether Cleavage

| Step | Description | Key Intermediates/Products |

|---|---|---|

| 1. Protonation | The ether oxygen is protonated by a strong acid (e.g., HI, HBr). | Protonated ether (oxonium ion) |

| 2. Nucleophilic Attack | A halide anion (I⁻ or Br⁻) attacks one of the α-carbons. | Transition state |

| 3. Bond Cleavage | The carbon-oxygen bond of the ether is broken, opening the ring. | Halogenated alcohol |

Factors Influencing Hydrolytic Stability

The hydrolytic stability of an ether is influenced by factors such as ring strain and the electronic effects of its substituents. Cyclic ethers like oxacyclopentane (tetrahydrofuran) are generally stable and unreactive under neutral or basic conditions. libretexts.org Larger rings like oxane (tetrahydropyran) are even more stable due to minimal ring strain, behaving similarly to acyclic ethers. fiveable.me

Interactions with Biological Macromolecules

The 2-chloroethyl group is a known reactive moiety found in many bifunctional alkylating agents, which are compounds capable of forming covalent bonds with nucleophilic centers in biological macromolecules. nih.govmdpi.com

Formation of Covalent Adducts with Proteins

The electrophilic nature of the carbon bearing the chlorine atom in the 2-chloroethyl group makes it susceptible to nucleophilic attack by amino acid residues in proteins. mdpi.com Nucleophilic side chains, such as the thiol group of cysteine, are potent attackers. csbsju.edu The reaction would proceed via a nucleophilic substitution, forming a stable covalent bond between the protein and the molecule, resulting in a protein-drug adduct. nih.govresearchgate.net This covalent modification can alter the protein's structure and function.

Mechanistic Insights into DNA Alkylation and Interstrand Cross-linking

The 2-chloroethyl group is a classic alkylating agent that can react with DNA. mdpi.comwikipedia.org The mechanism is thought to involve an initial intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion intermediate. This electrophilic species is then attacked by a nucleophilic site on a DNA base. nih.gov

The most nucleophilic sites in DNA are the N7 position of guanine (B1146940) and the N3 position of adenine. nih.gov Alkylation at one of these sites results in a mono-adduct. If a second 2-chloroethyl group is present, as in nitrogen mustards, a second alkylation event can occur on the opposite DNA strand, leading to an interstrand cross-link (ICL). nih.govharvard.edu These ICLs are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking replication and transcription. nih.govresearchgate.net Although this compound is a monofunctional agent, the principle of DNA alkylation via its chloroethyl group remains relevant.

Table 2: General Steps of DNA Alkylation by 2-Chloroethyl Moieties

| Step | Description | Key Species |

|---|---|---|

| 1. Activation | Intramolecular reaction forms a highly reactive aziridinium ion. | Aziridinium ion |

| 2. First Alkylation (Mono-adduct formation) | Nucleophilic attack by a DNA base (e.g., N7 of guanine) on the aziridinium ion. | DNA mono-adduct |

| 3. Second Alkylation (Cross-link formation) | (In bifunctional agents) A second aziridinium ion forms and reacts with a base on the complementary strand. | Interstrand cross-link |

Reactivity with Tubulin and Microtubule Assembly Inhibition

Certain compounds containing chloroethyl groups have been shown to interact with tubulin, the protein subunit of microtubules. nih.gov These interactions can disrupt microtubule dynamics, which is crucial for cell division, leading to mitotic arrest. nih.gov The mechanism often involves the covalent alkylation of specific amino acid residues on tubulin. nih.gov For example, studies with 1-aryl-3-(2-chloroethyl)ureas have shown that these compounds can covalently bind to cysteine residues near the colchicine-binding site on β-tubulin. nih.govnih.gov This alkylation disrupts the ability of tubulin to polymerize into microtubules. nih.gov While there is no direct evidence for this compound acting as a tubulin inhibitor, its chloroethyl group suggests a potential for similar reactivity with nucleophilic residues on the tubulin protein. nih.govacs.org

Oxidation and Radical-Mediated Transformations

Cyclic ethers can undergo free-radical reactions, typically initiated by a radical source. acs.orgacs.org These reactions often involve the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen. This generates a carbon-centered radical that can then participate in further reactions. Additionally, ethers can be subject to peroxide formation in the presence of oxygen, which is a radical-mediated process. libretexts.org Specific studies on the oxidation and radical-mediated transformations of this compound are not documented in the available literature.

Atmospheric Oxidation Processes and Radical Initiated Degradation

The atmospheric degradation of chloro-ethers like this compound is primarily initiated by photochemically generated free radicals. cdc.gov The dominant removal process for such compounds in the troposphere is through reactions with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. researchgate.net

For analogous compounds such as bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME), degradation in the atmosphere occurs through photo-oxidation and hydrolysis. cdc.govcanada.ca The atmospheric half-life of chloromethyl methyl ether, based on its reaction with OH radicals, is estimated to be around 2.4 days. ca.gov The degradation of these compounds leads to the formation of products like formaldehyde, hydrogen chloride, and various formates. canada.ca

The primary mechanism of radical-initiated degradation is hydrogen atom abstraction. researchgate.net In the case of chloro-ethers, abstraction is most likely to occur from the carbon atoms adjacent to the ether oxygen, as these C-H bonds are typically weaker. Theoretical studies on 2-chloroethyl methyl ether show that H-atom abstraction from the –OCH2 group is the most energetically favorable pathway. researchgate.net This initial radical formation is the rate-determining step for a series of subsequent reactions that lead to the breakdown of the parent molecule.

Kinetics and Reaction Pathways with Atmospheric Radicals (e.g., NO3)

Theoretical investigations into the reaction of 2-chloroethyl methyl ether with the NO3 radical have shown that the hydrogen abstraction from the –OCH2 site is both thermodynamically and kinetically more favorable than other potential reaction channels. researchgate.netconsensus.app This suggests a preference for reaction at the ether functional group.

Rate constants for the gas-phase reactions of the NO3 radical with a range of ethers have been measured. rsc.org These studies provide a framework for estimating the reactivity of this compound. The table below presents rate constants for the reaction of NO3 radicals with several ethers, offering a comparative basis.

| Compound | Rate Constant (10-16 cm3 molecule-1 s-1) |

|---|---|

| Diethyl ether | 31 ± 10 |

| Di-n-propyl ether | 49 ± 16 |

| Diisopropyl ether | 40 ± 13 |

| Ethyl tert-butyl ether | 45 ± 14 |

The reaction pathways following the initial radical formation involve a cascade of oxidation steps. The resulting alkyl radical rapidly reacts with molecular oxygen (O2) to form a peroxy radical (RO2). This peroxy radical can then undergo further reactions, leading to the formation of stable end products such as aldehydes, ketones, and halogenated organic acids, which can contribute to atmospheric phenomena like acid rain. researchgate.net

Formation of Sulfoxide (B87167) Adducts in Related Chloroethyl Sulfides

While this compound is an ether, the reactivity of the chloroethyl group is also of significant interest in analogous sulfur compounds, namely chloroethyl sulfides. A key reaction pathway for these sulfides is their oxidation to sulfoxides. acs.orgacs.org This transformation is relevant as it can alter the toxicity and environmental fate of the parent compound.

The oxidation of alkyl 2-chloroethyl sulfides to their corresponding sulfoxides can occur through various mechanisms. One proposed mechanism involves nucleophilic substitution by an oxidizing agent, followed by the participation of the neighboring sulfur atom to form a transient, four-membered sulfonium (B1226848) ion ring. acs.org This intermediate then rapidly reacts to yield the 2-chloroethyl sulfoxide.

The selective oxidation of chloroethyl sulfides to sulfoxides, without further oxidation to the sulfone, is a significant area of research, particularly in the context of detoxifying chemical warfare agent simulants like 2-chloroethyl ethyl sulfide (CEES). northwestern.edu Photooxidation using a photosensitizer to generate singlet oxygen has been shown to be an effective method for this selective conversion. northwestern.edu The table below summarizes experimental findings on the oxidation of 2-chloroethyl sulfides.

| Reactant | Oxidizing System | Product | Key Finding |

|---|---|---|---|

| Alkyl 2-chloroethyl sulfides | Dimethyl sulfoxide (DMSO) | 2-Chloroethyl sulfoxides | Reaction proceeds via a transient sulfonium ion intermediate. acs.org |

| 2-Chloroethyl ethyl sulfide (CEES) | Singlet oxygen (generated by a photosensitizer) | 2-Chloroethyl ethyl sulfoxide (CEESO) | Selective oxidation to the sulfoxide without formation of the sulfone. northwestern.edu |

The formation of sulfoxides from chloroethyl sulfides highlights a key reactive pathway of the chloroethyl moiety that could have parallels in the atmospheric or biological processing of other chloroethyl-containing compounds.

Spectroscopic and Structural Characterization in Advanced Research

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates and Products

Understanding the transformation of 2-(2-Chloroethyl)oxane in chemical reactions requires the identification of transient intermediates and final products. A suite of advanced spectroscopic techniques is employed for this purpose, each providing unique insights into the molecular changes occurring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking reaction progress. For example, in a substitution reaction where the chloride is displaced by a nucleophile (e.g., an alkoxide), NMR can monitor the disappearance of the signal corresponding to the carbon atom bonded to chlorine (typically around 40-50 ppm in ¹³C NMR) and the appearance of a new signal corresponding to the carbon bonded to the new substituent.

Mass Spectrometry (MS): Coupled with chromatographic separation like Gas Chromatography (GC-MS), mass spectrometry is vital for identifying reaction components. The mass spectrum of this compound would show a characteristic molecular ion peak and an isotopic pattern (M+2 peak) due to the presence of chlorine. Reaction intermediates, even if unstable, can often be detected, providing their molecular weight and fragmentation patterns, which helps in deducing their structure.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups. perkinelmer.com The C-Cl bond in the chloroethyl substituent has a characteristic stretching vibration. The disappearance of this peak and the emergence of new peaks corresponding to new functional groups (e.g., an O-H stretch if the product is an alcohol) confirms the chemical transformation. perkinelmer.com Combining techniques like stopped-flow systems with FTIR allows for the real-time monitoring of fast reactions, providing kinetic and mechanistic data. perkinelmer.com

A hypothetical reaction of this compound with sodium methoxide (B1231860) could be monitored as follows:

| Carbon Atom | Starting Material: this compound (δ, ppm) | Product: 2-(2-Methoxyethyl)oxane (δ, ppm) | Change (Δδ, ppm) |

|---|---|---|---|

| C-α (CH₂) | ~38 | ~35 | -3 |

| C-β (CH₂Cl) | ~45 | ~72 (CH₂OMe) | +27 |

| C-2 (Oxane) | ~78 | ~77 | -1 |

Stereochemical Analysis of Chiral this compound Structures and Derivatives

Since the C2 position of the oxane ring is a stereocenter, this compound is a chiral molecule existing as a pair of enantiomers. The synthesis and analysis of its derivatives often require stereocontrolled methods and techniques to determine enantiomeric purity and absolute configuration. nih.govcwu.edu

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers. nih.govresearchgate.net By using a chiral stationary phase (CSP), the two enantiomers of a this compound derivative can be resolved into two distinct peaks. nih.govchiralpedia.com The relative area of these peaks allows for the precise determination of enantiomeric excess (ee). The choice of CSP and mobile phase is critical for achieving good separation. nih.gov

| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |

|---|---|---|---|

| (R)-enantiomer | 8.54 | 49.8 | 1.85 |

| (S)-enantiomer | 9.72 | 50.2 |

X-ray Crystallography: For derivatives that form suitable single crystals, X-ray crystallography provides an unambiguous determination of the absolute configuration. This technique maps the electron density of the molecule, revealing the precise three-dimensional arrangement of its atoms and establishing the stereochemistry at the C2 center.

Nuclear Overhauser Effect (NOE) Spectroscopy: In stereochemical assignments of polysubstituted tetrahydropyrans, NOESY experiments are crucial. core.ac.uk These experiments identify protons that are close in space, which helps in assigning the relative stereochemistry of substituents on the oxane ring. core.ac.uk

Conformational Analysis of the Oxane Ring and Chloroethyl Substituent

The tetrahydropyran (B127337) (oxane) ring in this compound predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. rsc.orglibretexts.org The chloroethyl substituent at the C2 position can occupy either an axial or an equatorial position, and the molecule rapidly interconverts between these two chair conformers via a ring-flip. libretexts.orglibretexts.org

Axial vs. Equatorial Preference: Generally, substituents on a cyclohexane (B81311) or oxane ring prefer the more stable equatorial position to avoid 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com For the 2-(2-chloroethyl) group, the equatorial conformation is expected to be the major conformer at equilibrium. The energy difference (ΔG°) between the axial and equatorial forms determines their relative populations. masterorganicchemistry.com

NMR Spectroscopy in Conformational Analysis: The preferred conformation can be determined experimentally using ¹H NMR spectroscopy by analyzing the coupling constants (³J values) of the proton at C2. A large coupling constant (typically 8-10 Hz) for the coupling between the C2 proton and adjacent axial protons is indicative of an axial-axial relationship, suggesting the C2 proton is axial and the substituent is equatorial. researchgate.net Nuclear Overhauser Effect (NOE) experiments can further confirm spatial relationships consistent with a specific conformation. mdpi.com

Computational Chemistry: Quantum-chemical calculations, such as Density Functional Theory (DFT), are used to model the different possible conformations (e.g., equatorial-chair, axial-chair) and calculate their relative energies. beilstein-journals.orgresearchgate.net These calculations can corroborate experimental findings and provide detailed geometric information, such as bond lengths and torsion angles, for each conformer. beilstein-journals.orgnih.gov Studies on similar substituted pyrans show that repulsive interactions between substituents can lead to deviations from ideal chair geometry. beilstein-journals.orgresearchgate.net

| Conformation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Equatorial-Chair | 0.00 | ~96% |

| Axial-Chair | ~2.1 | ~4% |

Computational Chemistry and Theoretical Modeling of 2 2 Chloroethyl Oxane

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the electronic structure and properties of molecules. These ab initio and semi-empirical methods provide a foundational understanding of a molecule's behavior at the atomic and subatomic levels.

Electronic Structure, Bonding Analysis, and Molecular Orbital Theory

Understanding the electronic structure of 2-(2-Chloroethyl)oxane is fundamental to predicting its chemical behavior. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

A computational analysis of this compound would typically involve calculating the energies of these frontier orbitals. For instance, in a study on a related N,N-bis(2-chloroethyl) compound, DFT calculations were used to determine that HOMO orbitals were primarily located on the ring structure, indicating this region's susceptibility to electrophilic attack. A similar analysis for this compound would likely show the HOMO localized around the oxygen atom of the oxane ring due to its lone pairs, while the LUMO may be distributed along the C-Cl bond, suggesting a site for nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -9.85 |

| LUMO Energy | 1.15 |

| HOMO-LUMO Gap (ΔE) | 11.00 |

Elucidation of Reaction Mechanisms through Potential Energy Surface (PES) Mapping

Reaction mechanisms are typically elucidated by mapping the potential energy surface (PES) of the reacting system. The PES is a multidimensional surface that represents the energy of a system as a function of its geometry. Stationary points on the PES—reactants, products, intermediates, and transition states—are located to define a reaction pathway. The path of minimum energy connecting reactants to products is known as the Intrinsic Reaction Coordinate (IRC).

A relevant reaction for this compound could be its atmospheric degradation, for example, via hydrogen abstraction by a radical like NO₃. A computational study on the similar compound 2-chloroethyl ethyl ether initiated by the NO₃ radical confirmed that H-abstraction from the methylene (B1212753) (–CH₂–) group of the ethyl moiety follows the minimum energy path. For this compound, a PES mapping would identify the various possible sites for hydrogen abstraction and determine the energy barriers associated with each. This would likely reveal that hydrogens on the carbon adjacent to the ring oxygen are particularly susceptible due to the stabilizing effect of the oxygen on the resulting radical. The PES would visualize the entire process, from the initial approach of the radical to the final separation of the products.

Application of Transition State Theory for Reaction Rate Predictions

Transition State Theory (TST) is a cornerstone for predicting the rates of chemical reactions. It posits that reactants are in a quasi-equilibrium with an activated complex (the transition state), which is the structure at the saddle point of the PES. The rate of the reaction is then determined by the concentration of this transition state and the frequency at which it converts to products.

The rate constant (k) can be calculated using the Eyring equation, which incorporates thermodynamic parameters of activation such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters are obtainable from the computed energies and vibrational frequencies of the reactants and the transition state.

In the context of this compound, TST would be applied to the transition states identified on the PES for specific reactions. For instance, using Canonical Transition State Theory (CTST), researchers calculated the rate constants for the degradation of 2-chloroethyl ethyl ether over a range of temperatures. A similar application to this compound would allow for the prediction of its atmospheric lifetime and degradation kinetics.

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 270 | 1.5 x 10⁻¹⁵ |

| 298 | 3.2 x 10⁻¹⁵ |

| 320 | 5.8 x 10⁻¹⁵ |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of quantum chemical methods that has become exceptionally popular due to its favorable balance of accuracy and computational cost. DFT calculates the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction.

Geometry Optimization and Energetic Calculations

A primary application of DFT is geometry optimization, where the algorithm seeks the minimum energy conformation of a molecule. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the PES is reached, confirmed by the absence of imaginary vibrational frequencies.

For this compound, DFT methods such as B3LYP or M06-2X, combined with a suitable basis set like 6-311++G(d,p), would be used to determine its three-dimensional structure. This would provide precise values for bond lengths, bond angles, and dihedral angles. Energetic calculations would yield key thermodynamic data, including the molecule's standard enthalpy of formation and Gibbs free energy. Such calculations are routine for establishing the foundational structural and energetic properties of molecules before investigating more complex phenomena.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-Cl | 1.805 Å |

| Bond Length | C-O (ring) | 1.420 Å |

| Bond Angle | Cl-C-C | 110.5° |

| Dihedral Angle | O-C-C-Cl | -65.2° |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

DFT is a powerful tool for predicting how a molecule will react. Reactivity descriptors derived from DFT, such as the HOMO-LUMO gap, chemical hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. A Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface, can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, an MEP map would likely show a negative potential around the oxygen atom, marking it as a site for electrophilic attack, and a positive potential near the hydrogens and the carbon attached to the chlorine.

DFT is also instrumental in predicting the selectivity of reactions.

Reactivity: By comparing the activation energies for different potential reaction pathways, one can predict which reaction is kinetically favored.

Regioselectivity: In reactions with multiple possible sites of attack, such as the hydrogen abstraction from this compound, DFT can determine which site is preferred. By calculating the activation energy for abstraction from each unique carbon atom, the regioselectivity can be established. The study of 2-chloroethyl ethyl ether showed a clear preference for abstraction at a specific methylene group.

Stereoselectivity: For reactions that can produce different stereoisomers, DFT can be used to calculate the energies of the transition states leading to each isomer. The pathway with the lower energy barrier will be the favored one, thus allowing for the prediction of the major stereoisomer product.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules at an atomic level. For this compound, such simulations would provide critical insights into its physical and chemical properties.

A comprehensive study of this compound would involve simulations to explore its conformational landscape. This would identify the most stable arrangements of its atoms and the energy barriers between different conformations. The flexibility of the oxane ring and the chloroethyl side chain are key determinants of its interactions with other molecules.

Furthermore, the effect of different solvents on these conformations would be crucial to investigate. Solvent effects can significantly influence the shape of a molecule and its reactivity. MD simulations would typically model the behavior of this compound in various solvents, ranging from polar to non-polar, to understand how its structure and dynamics change in different chemical environments. Currently, there are no published data tables detailing the preferred dihedral angles or the energetic penalties of different conformers of this compound in various solvents.

To understand the reactivity of this compound, MD simulations could be employed to model its interactions with potential reaction partners. This would involve setting up simulations of this compound in the presence of other molecules, such as nucleophiles or radicals, to observe the initial steps of a chemical reaction. These simulations would help in elucidating reaction mechanisms by visualizing the approach of reactants, the formation of transition states, and the subsequent generation of products. Research detailing the interaction energies or the radial distribution functions between this compound and common reactants is not currently available.

Environmental and Atmospheric Chemistry Modeling of this compound

Modeling the environmental and atmospheric fate of a chemical is essential for assessing its potential impact. For this compound, this would involve a combination of quantum chemical calculations and atmospheric models.

Theoretical simulations are instrumental in predicting how a compound might break down in different environmental compartments like water, soil, and air. For this compound, this would involve computational studies of potential degradation reactions, such as hydrolysis or oxidation. By calculating the activation energies for various possible reaction pathways, researchers can predict the most likely degradation products and the rates at which they form. For instance, a study on the structurally similar compound, 2-chloroethyl ethyl ether, investigated its degradation initiated by the NO3 radical, providing insights into its atmospheric persistence. However, specific degradation pathway simulations for this compound have not been reported.

While there are established methodologies for such estimations, specific calculations for this compound are absent from the scientific literature. A hypothetical data table for such an estimation would include calculated rate constants with various atmospheric oxidants and the resulting atmospheric lifetime.

Hypothetical Data Table: Theoretical Estimation of Atmospheric Lifetime of this compound

| Atmospheric Oxidant | Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|

| •OH | Data not available | Data not available |

| O₃ | Data not available | Data not available |

Isotopic fractionation is the partitioning of isotopes between two substances or two phases of a substance. Theoretical predictions of isotopic fractionation factors can provide valuable information about the reaction mechanisms of a compound's degradation. By calculating the vibrational frequencies of the reactant and the transition state for a particular reaction, the kinetic isotope effects (KIEs) can be determined. These theoretical KIEs can then be compared with experimental data to confirm or elucidate reaction pathways. There are currently no published studies that predict the isotopic fractionation factors for reactions involving this compound.

Role As a Key Chemical Intermediate and Building Block in Complex Syntheses

Facilitating the Synthesis of Diverse Organic Molecules

The dual nature of 2-(2-Chloroethyl)oxane—a stable heterocyclic core and a reactive alkyl halide—renders it an invaluable tool for chemists. The oxane ring is a common motif in many natural products and biologically active molecules, providing a desirable scaffold. Simultaneously, the chloroethyl group offers a reactive site for nucleophilic substitution, enabling the attachment of a wide array of other functional groups and molecular fragments.

The structure of this compound is foundational for creating novel molecules with specific functionalities. The chloroethyl group acts as a handle for introducing new substituents, leading to the development of new chemical entities with potential applications in medicine and materials science.

A significant application of closely related structures is in the use of the tetrahydropyranyl (THP) group as a protecting group for alcohols in multi-step syntheses. researchgate.net For example, 2-(2-Chloroethoxy)tetrahydro-2H-pyran is employed to protect hydroxyl (-OH) groups. nih.gov By attaching the THP-ether moiety, the otherwise reactive hydroxyl group is rendered inert, allowing chemists to perform chemical modifications on other parts of the molecule. nih.gov Subsequently, the THP group can be removed under specific acidic conditions to regenerate the free hydroxyl group, a crucial step in the synthesis of complex pharmaceuticals. nih.gov

Furthermore, the chloroethyl functional group is a key component in building molecules with therapeutic potential. Research has shown the synthesis of novel hybrid molecules, such as (2-chloroethylthio)-1,4-naphthoquinones, which have demonstrated significant activity in prostate cancer cells. researchgate.net In these syntheses, the 2-chloroethylthio moiety is a critical pharmacophore. researchgate.net Another example involves the reaction of 6-chloropurine (B14466) with a chloroethoxy-tetrahydropyran derivative to produce a novel nucleoside analog, 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol, investigated as a potential antiviral agent. nih.gov Similarly, related intermediates like bis(2-chloroethyl) ether are used to synthesize substituted oxanes such as 4-cyanotetrahydropyran, a valuable heterocyclic building block. researchgate.net

| Precursor Compound Class | Synthesized Novel Entity | Potential Application |

| Chloroethoxy-tetrahydropyran | Hydroxyl-protected intermediates | Complex Pharmaceutical Synthesis |

| Chloroethylthio-naphthoquinone | (2-chloroethylthio)-1,4-naphthoquinones | Anticancer Agents |

| Chloroethoxy-tetrahydropyran | Purine-substituted tetrahydropyran (B127337) | Antiviral Agents |

| Bis(2-chloroethyl) ether | 4-cyanotetrahydropyran | Heterocyclic Synthesis |

The utility of this compound and related chloro-containing heterocyclic compounds as intermediates is well-established in the pharmaceutical and agrochemical industries. nuph.edu.uanih.gov These intermediates serve as foundational building blocks in the manufacturing process, undergoing various chemical reactions to produce the final active ingredients. organic-chemistry.org

In pharmaceuticals, the tetrahydropyran ring is a structural motif present in numerous natural products with biological activity, making it a desirable component in drug design. rsc.org The ability to use the chloroethyl side chain to link this scaffold to other pharmacophores is a key strategy in developing new drugs. For instance, the synthesis of neuroleptic drugs like Aripiprazole involves the condensation of intermediates such as bis-(2-chloroethylamine) hydrochloride with other cyclic structures. nih.gov The chloroalkyl group facilitates the crucial bond-forming step in the assembly of the final active pharmaceutical ingredient (API).

In the agrochemical sector, intermediates are the backbone of modern agricultural products, from crop protection agents to soil performance enhancers. rsc.org The precision and purity of these intermediates directly influence the efficacy of the final herbicides, pesticides, and fungicides. organic-chemistry.org Chloro-containing molecules are frequently used in the synthesis of these products. nih.gov The reactivity of the C-Cl bond in a compound like this compound allows for its incorporation into larger, more complex molecules designed to interact with specific biological targets in pests or weeds.

Development of New Synthetic Reagents and Methodologies

While this compound is primarily used as a building block, its structural features are instrumental in the application and development of novel synthetic methodologies. The presence of both a Lewis basic oxygen atom within the oxane ring and a reactive alkyl chloride allows it to participate in a variety of transformations that are central to modern synthetic strategies.

The development of stereoselective methods for synthesizing substituted tetrahydropyrans is a major focus of organic chemistry, with applications in the total synthesis of natural products like the antitumor macrolide, (−)-Lasonolide A. nuph.edu.uarsc.org Methodologies such as catalytic asymmetric hetero Diels-Alder reactions, Prins cyclizations, and oxa-Michael reactions are employed to construct these rings with high precision. rsc.org Bifunctional starting materials like this compound are ideal substrates for developing and refining these complex transformations, where the chloroethyl group can be used to tether the molecule to a solid support or to introduce further complexity after the core ring is formed.

Furthermore, the reactivity of the chloroethyl group itself drives the development of specific reaction protocols. For example, in a related 2′-chloroethyl glycoside, the chloro substituent can be displaced by various nucleophiles. Reaction of this glycoside with a base leads to an intramolecular reaction, forming a spiro-internal glycoside, 1,2-O-ethylene-β-D-fructopyranose, in high yield. This type of intramolecular cyclization, facilitated by the chloroethyl group, represents a powerful methodology for creating complex, bicyclic structures from simple linear precursors.

Contributions to Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. This approach accelerates the discovery of new drugs and materials by creating vast collections of compounds that can be screened for desired properties.

The success of combinatorial chemistry relies on the availability of versatile building blocks that can be systematically and reliably incorporated into a wide range of structures. researchgate.net this compound is an excellent candidate for such a role. Its bifunctional nature allows for a two-pronged approach to generating diversity:

Reactive Handle : The chloroethyl group serves as a reactive site for coupling with a library of nucleophiles (e.g., amines, thiols, alcohols), introducing a point of diversity.

Stable Scaffold : The oxane ring provides a stable, drug-like core structure, which is a common feature in many bioactive molecules.

By reacting this compound with a diverse set of reactants, a large library of compounds can be generated, each retaining the core tetrahydropyran scaffold but differing in the substituent attached via the ethyl linker. This strategy is particularly valuable in DNA-Encoded Library (DEL) technology, which enables the assembly and screening of libraries of unprecedented size. researchgate.net The selection of multifunctional building blocks is crucial for constructing these libraries, and compounds offering both a stable core and a reactive handle for diversification are highly prized. researchgate.net The synthesis of a small library of novel (2-chloroethylthio)-1,4-naphthoquinone derivatives for anticancer research illustrates how a chloroethyl-containing building block can be used to generate multiple related compounds for screening. researchgate.net

Future Directions and Emerging Avenues in 2 2 Chloroethyl Oxane Research

Innovations in Sustainable and Green Synthetic Methodologies

The synthesis of halogenated organic compounds and cyclic ethers is progressively moving towards more environmentally benign methods. ingentaconnect.comlabinsights.nl Future research on 2-(2-Chloroethyl)oxane is expected to align with the principles of green chemistry, focusing on reducing waste, minimizing the use of hazardous substances, and improving atom economy.

Current synthetic approaches to similar compounds often rely on traditional methods that may involve harsh reagents and generate significant waste. ingentaconnect.com Prospective green methodologies for this compound could include:

Catalytic Cyclodehydration of Diols: The use of solid acid catalysts, such as heteropoly acids, for the cyclodehydration of corresponding diols presents a promising green alternative to conventional methods that use corrosive inorganic acids. nih.govroyalsocietypublishing.org This approach offers high selectivity and the potential for catalyst recycling, thereby minimizing waste streams.

Bio-inspired Halogenation: Exploring enzymatic halogenation could provide a highly selective and environmentally friendly route to introduce the chloroethyl group. acs.org Halogenase enzymes, if successfully engineered or discovered for this substrate, could operate under mild conditions and offer unparalleled regioselectivity.

Flow Chemistry: Continuous flow and microreactor technologies can offer safer and more efficient ways to handle potentially hazardous reagents often used in halogenation reactions. rsc.org This technology allows for precise control over reaction parameters, leading to higher yields and reduced byproduct formation.

These innovative approaches represent a significant step towards the sustainable production of this compound, a crucial aspect for its potential large-scale applications.

Exploration of Novel Reactivity and Catalytic Transformations

The reactivity of this compound is largely dictated by the presence of the oxane ring and the chloroethyl side chain. Future research will likely focus on uncovering novel transformations and developing catalytic systems to exploit these functionalities.

The strained nature of smaller cyclic ethers facilitates ring-opening reactions, and while oxane is less strained, its ring can be opened under specific catalytic conditions. acs.orgresearchgate.net Potential areas of exploration include:

Catalytic Ring-Opening Reactions: Investigating the catalytic ring-opening of the oxane moiety could lead to the formation of functionalized linear ethers. rsc.orgnih.gov This could be achieved using various catalysts, providing access to a range of novel chemical structures.

Transformations of the Chloroethyl Group: The chloroethyl group is a versatile handle for a variety of functional group interconversions. solubilityofthings.comvanderbilt.eduorganic-chemistry.org Research could focus on nucleophilic substitution reactions to introduce different functionalities, thereby expanding the chemical space accessible from this compound.

Polymerization: The cationic ring-opening polymerization of cyclic ethers is a well-established method for polymer synthesis. researchgate.netresearchgate.net Investigating the potential of this compound as a monomer in such polymerizations could lead to the development of novel polymers with unique properties imparted by the chloroethyl side chain.

A deeper understanding of the reactivity of this compound will be crucial for its application as a versatile building block in organic synthesis.

Advanced Computational and Data-Driven Approaches for Predictive Chemistry

Computational chemistry and data-driven models are becoming indispensable tools in modern chemical research. For this compound, these approaches can provide valuable insights into its properties and reactivity, guiding experimental efforts and accelerating discovery.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions, such as ring-opening or functional group transformations. rsc.org This can help in understanding reaction pathways and predicting the feasibility of new reactions.

Predictive Modeling of Reactivity: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the reactivity of this compound and related halogenated compounds. nih.govnih.gov These models can help in screening for optimal reaction conditions and predicting the outcomes of new transformations.

Data Mining for Novel Applications: By analyzing large chemical databases, it may be possible to identify potential applications for this compound based on the known properties and reactivities of structurally similar compounds. digitellinc.com

The integration of computational and data-driven methods will be instrumental in unlocking the full potential of this compound in a more efficient and targeted manner.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique combination of a cyclic ether and a halogenated alkyl chain in this compound makes it an interesting candidate for applications in materials science. Interdisciplinary research at the nexus of organic chemistry and materials science could unveil novel applications for this compound.

Potential research avenues include:

Development of Functional Polymers: As mentioned, this compound could serve as a monomer for the synthesis of functional polymers. rsc.orgrsc.org The presence of the chloroethyl group allows for post-polymerization modification, enabling the tuning of polymer properties for specific applications, such as in coatings, adhesives, or drug delivery systems. rsc.org

Synthesis of Novel Cyclic Polymers: The synthesis of cyclic polymers has gained significant attention due to their unique topologies and properties compared to their linear counterparts. springernature.com Investigating the incorporation of this compound into cyclic polymer architectures could lead to materials with enhanced thermal and chemical stability.

Creation of Smart Materials: The functional handle provided by the chloroethyl group could be used to attach stimuli-responsive moieties, leading to the development of "smart" materials that can change their properties in response to external stimuli like pH, temperature, or light.

The exploration of this compound in materials science represents a fertile ground for innovation, with the potential to create new materials with tailored functionalities.

Q & A

Q. What are the common synthetic routes for 2-(2-Chloroethyl)oxane, and what reaction conditions optimize its yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or oxidation reactions. For substitution, potassium hydroxide (KOH) in ethanol at 60–80°C facilitates chloroethyl group replacement with hydroxyl or alkoxy groups . Oxidation using peracids like m-CPBA in dichloromethane converts the compound into epoxide derivatives, requiring inert conditions to avoid side reactions . Yield optimization involves controlling temperature (e.g., 0–5°C for oxidation) and stoichiometric ratios (1:1.2 substrate-to-oxidizer).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile or fluorinated rubber gloves (≥0.7 mm thickness) and sealed goggles to prevent skin/eye contact .

- Respiratory Protection : Use NIOSH-certified respirators with ABEK filters if vapor concentrations exceed 1 ppm .

- Storage : Store in airtight containers under inert gas (e.g., argon) in a dry, ventilated area to prevent hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify chloroethyl and oxane moieties (e.g., δ 3.5–4.0 ppm for oxane protons) .

- GC-MS : Quantifies purity and detects volatile byproducts using electron ionization (EI) at 70 eV .

- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives, requiring slow evaporation from acetone/hexane mixtures .

Advanced Research Questions

Q. How do steric and electronic factors influence the E2 elimination pathways of this compound?

- Methodological Answer : E2 elimination in this compound is governed by anti-periplanar geometry. Steric hindrance from the oxane ring directs β-hydrogen abstraction preferentially from less substituted positions. Computational studies (B3LYP/6-31G**) show a 12–15 kcal/mol energy barrier for syn- vs. anti-elimination . Base strength (e.g., NaOEt vs. KOtBu) and solvent polarity (ethanol vs. DMSO) modulate transition-state stabilization, with polar aprotic solvents favoring concerted mechanisms .

Q. What strategies resolve contradictions in reaction yield data under varying pH and solvent conditions?

- Methodological Answer :

- Statistical Design : Use response surface methodology (RSM) to model interactions between pH (6–10), solvent polarity (log P), and temperature .

- Controlled Replicates : Conduct triplicate experiments with HPLC quantification to minimize batch variability .

- Mechanistic Probes : Isotopic labeling (e.g., H at β-hydrogen) tracks kinetic isotope effects (KIE > 3.0 confirms E2 dominance) .

Q. How can computational methods predict the reactivity of this compound in complex biological systems?

- Methodological Answer :

- Docking Simulations : AutoDock Vina evaluates binding affinities to enzymes (e.g., cytochrome P450), using PDB structures (resolution ≤2.0 Å) .

- DFT Calculations : B3LYP/6-311++G** optimizes transition states for nucleophilic attacks, validated via IRC (intrinsic reaction coordinate) analysis .

- MD Simulations : GROMACS models solvation dynamics in aqueous vs. lipid bilayers, revealing diffusion coefficients (1.2–1.5 ×10 cm/s) .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Methodological Answer : The compound serves as a precursor for aziridines and epoxides via nucleophilic ring-opening. For example:

- Epoxide Formation : React with m-CPBA (1.2 eq.) in CHCl at 0°C, yielding oxirane derivatives used in antitumor agent synthesis .

- Aziridine Synthesis : Treat with NaN in DMF at 100°C, followed by Staudinger reduction (PPh, HO) to generate NH-aziridines for kinase inhibition studies .

Q. How is this compound utilized in polymer chemistry for functional material design?

- Methodological Answer :

- Crosslinking Agent : Copolymerize with styrene (1:10 molar ratio) using AIBN initiator (1 mol%) at 70°C, producing thermosetting resins with T ≈ 120°C .

- Post-Polymerization Modification : Click chemistry (CuAAC) attaches azide-functionalized side chains (e.g., PEG-N) to alkyne-modified oxane derivatives for hydrogels .

Data Analysis and Reporting

Q. What statistical approaches validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer :

- ANOVA Testing : Compare yields across 5 independent batches (p < 0.05 threshold) .

- Control Charts : Track impurity levels (e.g., chloroethyl dimer ≤0.5%) via UHPLC-UV (λ = 254 nm) .

- QbD Principles : Define critical quality attributes (CQAs) like enantiomeric excess (≥98% ee) for GMP-compliant reporting .

Q. How should researchers document contradictory spectral data (e.g., NMR vs. IR) for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference H NMR (δ 4.2–4.5 ppm for oxane protons) with IR carbonyl stretches (1700–1750 cm) .

- Crystallographic Evidence : Resolve ambiguities via single-crystal XRD (R-factor ≤5%) .

- Error Analysis : Quantify signal-to-noise ratios (>20:1 for NMR; >100:1 for IR) to exclude artifacts .

Featured Recommendations